molecular formula C15H13BrINO2 B3613118 5-bromo-N-(4-ethoxyphenyl)-2-iodobenzamide

5-bromo-N-(4-ethoxyphenyl)-2-iodobenzamide

Cat. No.: B3613118
M. Wt: 446.08 g/mol
InChI Key: CPJKSZHJFAMYOF-UHFFFAOYSA-N
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Description

5-bromo-N-(4-ethoxyphenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, iodine, and ethoxyphenyl groups attached to a benzamide core

Properties

IUPAC Name

5-bromo-N-(4-ethoxyphenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrINO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-9-10(16)3-8-14(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJKSZHJFAMYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-ethoxyphenyl)-2-iodobenzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure by reacting the brominated and iodinated benzene derivative with 4-ethoxyaniline.

The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-ethoxyphenyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-bromo-N-(4-ethoxyphenyl)-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-ethoxyphenyl)-2-iodobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets. The ethoxyphenyl group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.

    5-bromo-N-(4-ethoxyphenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.

    5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of iodine.

Uniqueness

The uniqueness of 5-bromo-N-(4-ethoxyphenyl)-2-iodobenzamide lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Iodine atoms are larger and more polarizable than other halogens, which can enhance the compound’s interactions with molecular targets and improve its overall efficacy in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-(4-ethoxyphenyl)-2-iodobenzamide
Reactant of Route 2
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5-bromo-N-(4-ethoxyphenyl)-2-iodobenzamide

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